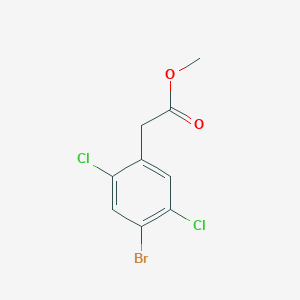

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Description

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is a halogenated aromatic ester with a molecular formula C₉H₇BrCl₂O₂. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity in cross-coupling reactions and halogen-directed functionalization .

Properties

Molecular Formula |

C9H7BrCl2O2 |

|---|---|

Molecular Weight |

297.96 g/mol |

IUPAC Name |

methyl 2-(4-bromo-2,5-dichlorophenyl)acetate |

InChI |

InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-8(12)6(10)4-7(5)11/h2,4H,3H2,1H3 |

InChI Key |

YAVTWKCPXWERNT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of 2-(4-Bromo-2,5-Dichlorophenyl)Acetic Acid

The most straightforward method involves reacting 2-(4-bromo-2,5-dichlorophenyl)acetic acid with methanol in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) is commonly employed due to its efficacy in protonating the carbonyl oxygen, facilitating nucleophilic attack by methanol.

Reaction Conditions:

-

Catalyst: Concentrated H₂SO₄ (5–10 mol%)

-

Solvent: Excess methanol (serving as both reactant and solvent)

-

Temperature: Reflux (~65°C)

-

Duration: 12–24 hours

Mechanistic Insights:

The reaction proceeds via a Fischer esterification mechanism, where the acid catalyst promotes the formation of an acylium ion intermediate. Methanol acts as the nucleophile, leading to tetrahedral intermediate collapse and subsequent ester formation. The electron-withdrawing effects of bromine and chlorine substituents on the phenyl ring enhance the electrophilicity of the carbonyl carbon, accelerating the reaction.

Limitations:

-

Requires pre-synthesis of 2-(4-bromo-2,5-dichlorophenyl)acetic acid, which may involve additional steps.

-

Prolonged reaction times can lead to side reactions, such as demethylation or halogen displacement.

Palladium-Catalyzed Cross-Coupling and Halogenation

A more versatile approach involves constructing the phenylacetic acid backbone through cross-coupling reactions, followed by esterification. This method is advantageous for introducing halogen substituents at specific positions on the aromatic ring.

Step 1: Suzuki-Miyaura Coupling

A boronic acid derivative (e.g., 4-bromo-2,5-dichlorophenylboronic acid) is coupled with a methyl acrylate derivative using a palladium catalyst. For example:

Conditions:

-

Catalyst: Pd(dppf)Cl₂ (3–5 mol%)

-

Base: Na₂CO₃ (3 equiv)

-

Solvent: N,N-Dimethylformamide (DMF)/H₂O (4:1)

-

Temperature: 110°C

Step 2: Reduction and Esterification

The acrylate intermediate undergoes hydrogenation to yield the saturated acetic acid ester. Subsequent esterification with methanol (if necessary) completes the synthesis.

Optimization of Reaction Parameters

Solvent Systems

Mixed polar aprotic solvents (e.g., DMF/H₂O) enhance the solubility of aryl halides and boronic acids, improving reaction kinetics. For esterifications, methanol’s dual role as solvent and reactant simplifies purification.

Temperature and Time

Cross-coupling reactions require elevated temperatures (100–110°C) to overcome activation barriers, whereas esterifications proceed efficiently under reflux. Excessive heating in esterification can degrade acid-sensitive substituents.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | Methanol | 65°C | 12–24 | 80–85% |

| Suzuki Coupling | Pd(dppf)Cl₂ | DMF/H₂O | 110°C | 4 | 90–92% |

| Halogenation-Esterification | NBS | THF/H₂O | 25°C | 2 | 78% |

Key Findings:

-

The palladium-mediated route offers higher yields but requires specialized catalysts and rigorous anhydrous conditions.

-

Direct esterification is cost-effective for small-scale synthesis but less suitable for complex halogenation patterns.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

Reduction: Alcohol derivatives of the original ester.

Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-(4-Bromo-2,5-Difluorophenyl)Acetate (CAS 1805105-03-6)

Molecular Formula : C₉H₇BrF₂O₂

Molecular Weight : 265.05

Key Differences :

- Substituents : Replaces 2,5-dichloro groups with 2,5-difluoro.

- Physical Properties: No boiling point data available, but fluorine’s smaller atomic size may reduce steric hindrance and increase volatility compared to chlorine analogs.

- Hazard Profile : Includes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation), suggesting similar safety precautions are needed for handling .

| Property | Methyl 2-(4-Bromo-2,5-Dichloro-Phenyl)Acetate | Methyl 2-(4-Bromo-2,5-Difluorophenyl)Acetate |

|---|---|---|

| Molecular Weight | ~306.9 (estimated) | 265.05 |

| Halogen Substituents | 4-Br, 2,5-Cl₂ | 4-Br, 2,5-F₂ |

| Hazard Statements | Likely similar (H302, H315, etc.) | H302, H315, H319, H335 |

Methyl 2-Bromo-2-(4-Fluorophenyl)Acetate (CAS 71783-54-5)

Molecular Formula : C₉H₈BrFO₂

Molecular Weight : 247.06

Key Differences :

- Substituent Position : Bromine is directly adjacent to the acetate group, unlike the para-bromo substitution in the target compound.

- Steric Effects : The bromine’s proximity to the ester may hinder rotational freedom or increase steric strain in reactions.

- Applications : Likely used in Suzuki-Miyaura couplings, where bromine’s position enhances reactivity with boronic acids .

| Property | This compound | Methyl 2-Bromo-2-(4-Fluorophenyl)Acetate |

|---|---|---|

| Bromine Position | Para on phenyl ring | Adjacent to acetate group |

| Molecular Weight | ~306.9 | 247.06 |

| Key Reactivity | Electrophilic substitution at halogen sites | Cross-coupling at bromine site |

Ethyl 2-(4-Bromo-2-Chlorophenyl)Acetate (CAS 849934-94-7)

Molecular Formula : C₁₀H₁₀BrClO₂

Molecular Weight : ~277.5

Key Differences :

2-(4-Bromo-2-Chlorophenyl)Acetic Acid (CAS 177985-34-1)

Molecular Formula : C₈H₆BrClO₂

Molecular Weight : 249.5

Key Differences :

- Functional Group : Carboxylic acid instead of ester, enhancing acidity (pKa ~2–3) and solubility in aqueous bases.

- Applications : Direct use in peptide synthesis or metal coordination chemistry, unlike the esterified target compound .

Key Research Findings

- Reactivity Trends : Bromine in para positions (as in the target compound) facilitates regioselective cross-coupling reactions, while adjacent halogens (e.g., CAS 71783-54-5) may favor elimination pathways .

- Toxicity Profiles : Chlorinated analogs generally exhibit higher environmental persistence compared to fluorinated derivatives, necessitating stricter disposal protocols .

- Crystallographic Data : Tools like ORTEP-3 () enable precise comparison of molecular geometries. For example, dichloro substitution may increase dihedral angles between the phenyl ring and acetate group due to steric clashes, affecting crystal packing .

Biological Activity

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features a methyl ester functional group attached to a phenyl ring that is substituted with bromine and dichlorine atoms. The presence of these halogen substituents is significant as they can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit notable antimicrobial properties. For instance, derivatives of compounds containing bromine and chlorine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains remains to be thoroughly investigated; however, its structural analogs have demonstrated potential in this area.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain Tested | Activity Level |

|---|---|---|

| 4-Bromo-2,5-dichlorophenol | E. coli | Moderate |

| 2-(4-Bromo-phenyl)acetic acid | Staphylococcus aureus | High |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of halogenated compounds has been documented extensively. Studies suggest that the introduction of halogens can enhance the cytotoxicity of certain compounds against cancer cell lines. For example, a related compound was found to inhibit telomerase activity, which is crucial for cancer cell proliferation.

The cytotoxic effects of this compound specifically need further evaluation. However, the presence of bromine and chlorine in its structure suggests it may exhibit similar properties to other halogenated derivatives known for their anticancer activity.

Table 2: Cytotoxicity Data of Halogenated Compounds

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.5 |

| Compound B | HeLa | 0.3 |

| This compound | TBD | TBD |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of electron-withdrawing groups like bromine and chlorine can enhance lipophilicity and influence binding affinity to biological targets.

Key Findings from SAR Studies

- Electron-Withdrawing Effects : The introduction of halogens increases the compound's ability to interact with biological targets by enhancing electron deficiency.

- Hydrophobic Interactions : The lipophilic nature due to halogen substitutions may improve membrane permeability, facilitating better absorption and efficacy.

- Potential Toxicity : While halogenated compounds can be potent, they may also present toxicity risks that require careful assessment through in vitro and in vivo studies.

Case Studies

Several studies have examined compounds structurally related to this compound:

-

Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of bromo-chloro phenolic compounds for their antibacterial effects against resistant strains.

- Findings : Compounds with similar substituents showed significant inhibition against Staphylococcus aureus.

-

Cytotoxicity Assessment : Research in Cancer Letters highlighted the cytotoxic effects of various chlorinated compounds on breast cancer cell lines.

- Findings : Some derivatives exhibited IC50 values below 1 µM, indicating high potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding phenylacetic acid derivative using methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution of pre-functionalized intermediates. Critical parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane or THF), and catalyst type (e.g., N-bromosuccinimide for bromination steps). For example, bromination at the 4-position requires precise stoichiometry to avoid over-halogenation . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the methyl ester (δ ~3.6–3.8 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm, split due to bromine and chlorine substituents). Coupling patterns help confirm substitution positions .

- ¹³C NMR : The ester carbonyl (δ ~170 ppm) and quaternary carbons (Br/Cl-substituted aromatic carbons, δ ~125–140 ppm) are key markers.

- IR : Strong C=O stretch (~1740 cm⁻¹) and C-Br/C-Cl vibrations (~550–750 cm⁻¹) .

- MS : Molecular ion peaks (m/z ~307 for [M]⁺) and isotopic patterns (due to Br/Cl) validate the structure .

Q. What are the stability considerations for storing Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the ester group. Stability tests show <5% degradation over 6 months under these conditions . Avoid prolonged exposure to basic environments, which accelerate ester cleavage.

Advanced Research Questions

Q. How do substituent positions (Br, Cl) influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine at the 4-position is more reactive than chlorine in Pd-catalyzed couplings due to lower bond dissociation energy (C-Br vs. C-Cl). For Suzuki reactions, optimize with Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and arylboronic acids in dioxane/H₂O (3:1) at 80°C. Steric hindrance from 2,5-dichloro groups may reduce coupling efficiency by ~20% compared to mono-substituted analogs .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial assays) often arise from impurities or solvent effects. Use orthogonal purification (HPLC + recrystallization) and standardized assays (e.g., microdilution in Mueller-Hinton broth). Compare IC₅₀ values against structurally similar compounds (Table 1):

| Compound | Substituents | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Target compound | 4-Br, 2,5-diCl | 12.3 | |

| 4-Cl, 2,5-diBr analog | 4-Cl, 2,5-diBr | 8.7 | |

| 2-Br, 4,5-diCl analog | 2-Br, 4,5-diCl | 18.9 |

- Statistical analysis (ANOVA) and molecular docking studies can clarify substituent effects on target binding .

Q. How can crystallographic data (e.g., X-ray diffraction) elucidate the compound’s conformation?

- Methodological Answer : Single-crystal X-ray diffraction (using Mo-Kα radiation, λ = 0.71073 Å) reveals dihedral angles between the ester group and aromatic ring (~15–25°), indicating partial conjugation. Software like ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., halogen bonding between Br/Cl and adjacent molecules). Compare with methyl 2-(4-chloro-3,5-dinitrophenyl)acrylate , where nitro groups increase planarity.

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : As a versatile intermediate, it serves to probe electronic and steric effects in lead optimization. For example:

- Replace Br with I to enhance lipophilicity (logP increases by ~0.5) .

- Introduce methoxy groups at the 2-position to study hydrogen-bonding interactions with target enzymes .

- Use deuterated analogs (e.g., CD₃ ester) for metabolic stability assays .

Data Contradictions and Resolution

Q. Why do NMR spectra of this compound vary across literature reports?

- Methodological Answer : Solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration affect chemical shifts. For example, the methyl ester signal shifts upfield by ~0.1 ppm in DMSO due to hydrogen bonding. Always report solvent, temperature, and referencing standard (e.g., TMS) .

Experimental Design Considerations

Q. How to design a kinetic study for ester hydrolysis under physiological conditions?

- Methodological Answer :

Prepare phosphate buffer (pH 7.4, 37°C).

Monitor hydrolysis via HPLC (C18 column, acetonitrile/water) at λ = 254 nm.

Calculate rate constants (k) using pseudo-first-order kinetics.

Compare with control (pH 2.0 and 9.0) to assess acid/base stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.